2-Chloro-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine
Overview
Description
2-Chloro-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine is an organic compound that features a pyridine ring substituted with a chloro group and a trifluoromethyl-oxadiazole moiety
Mechanism of Action
Mode of Action
The interaction of this compound with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
Trifluoromethylpyridines, a group to which this compound belongs, have been found to be key structural motifs in active agrochemical and pharmaceutical ingredients . They are thought to affect various biochemical pathways due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Pharmacokinetics
These properties, which impact the bioavailability of the compound, would need to be studied in detail to understand the pharmacokinetics of this compound .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the action of this compound .
Biochemical Analysis
Biochemical Properties
2-Chloro-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in the inhibition of specific enzymes, which can alter the biochemical pathways within cells. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to the modulation of metabolic processes . The nature of these interactions often involves the formation of stable complexes, which can inhibit or activate the enzymatic activity, thereby influencing the overall biochemical reactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular responses . Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in the production and utilization of cellular energy.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to bind to specific sites on enzymes, leading to the inhibition of their activity . This binding can result in conformational changes in the enzyme structure, thereby affecting its function. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but can degrade over time when exposed to certain environmental factors such as light and temperature . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the modulation of specific biochemical pathways without causing significant toxicity . At higher doses, toxic or adverse effects can be observed, including damage to vital organs and disruption of normal physiological functions . Threshold effects have also been noted, where a certain dosage level must be reached before any observable effects occur.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes . For example, it can affect the cytochrome P450 enzyme system, leading to changes in the metabolism of other compounds within the cell . These interactions can result in alterations in the levels of specific metabolites, which can have downstream effects on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can localize to specific compartments or organelles, where it can exert its effects. The distribution of this compound within tissues can also influence its overall efficacy and toxicity, as different tissues may have varying capacities to uptake and metabolize the compound.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The localization of this compound can also affect its interactions with other biomolecules, thereby modulating its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the reaction of 2-chloropyridine with a trifluoromethyl-oxadiazole derivative under specific conditions. One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base like potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of palladium-catalyzed cross-coupling reactions has been explored to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while oxidation can produce a pyridine N-oxide .
Scientific Research Applications
2-Chloro-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Comparison with Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Another trifluoromethylated pyridine derivative with similar chemical properties but different biological activities.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A fluorinated analog with distinct reactivity and applications.
2-Fluoro-3-chloro-5-(trifluoromethyl)pyridine: A compound with both chloro and fluoro substituents, offering unique chemical behavior.
Uniqueness: 2-Chloro-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine stands out due to the presence of the oxadiazole ring, which imparts additional stability and reactivity. This makes it a versatile intermediate for the synthesis of various bioactive molecules and advanced materials .
Properties
IUPAC Name |
3-(2-chloropyridin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3N3O/c9-5-4(2-1-3-13-5)6-14-7(16-15-6)8(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBWYBRXXRCGDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C2=NOC(=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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